![molecular formula C19H18N2O3 B13666756 Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with a pyrrolidine ring. This structural motif is significant in medicinal chemistry due to its presence in various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multicomponent reactions. One common method includes the reaction of isatin-derived ketimines with pyridinium salts and alkynes in the presence of a base such as DABCO under microwave irradiation. This method is advantageous due to its short reaction times and high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions that can be adapted for large-scale synthesis. The use of recyclable catalysts and environmentally friendly conditions is often emphasized to enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxindole moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced oxindole derivatives .
Aplicaciones Científicas De Investigación
Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound exhibits significant bioactivity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial, antitumor, and antiviral properties.
Industry: The compound can be used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, influencing various biological pathways. For instance, it can inhibit the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- Spiro[indoline-3,2’-quinazoline]-2,4’ (3’H)-dione
- Spiro[indoline-3,2’-pyrrole] derivatives
- Spiro[indoline-3,2’-pyran]-2,4’ (3’H)-diones
Comparison: Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct biological activities. Compared to other spirooxindoles, it exhibits higher binding affinity to certain protein targets and enhanced bioactivity .
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
benzyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c22-17-19(15-8-4-5-9-16(15)20-17)10-11-21(13-19)18(23)24-12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,22) |
Clave InChI |
GQVKZSBPBVMPRP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12C3=CC=CC=C3NC2=O)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


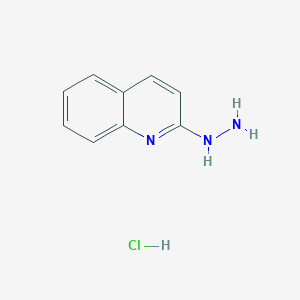
![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
![9-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666693.png)
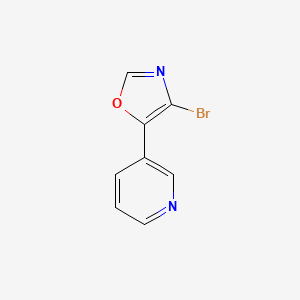
![8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)


![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
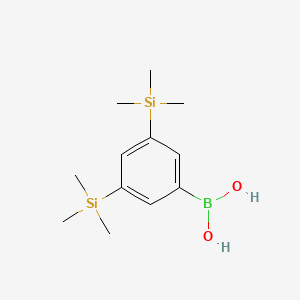
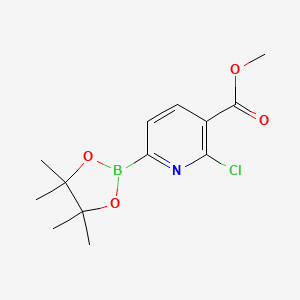
![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
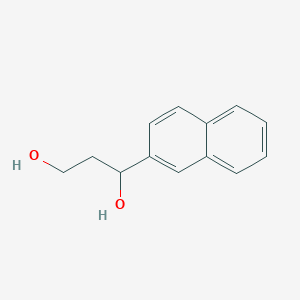
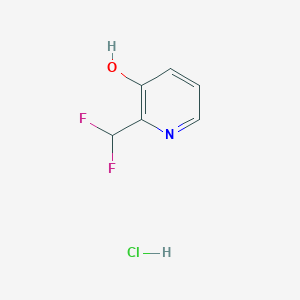
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)
